Quinomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

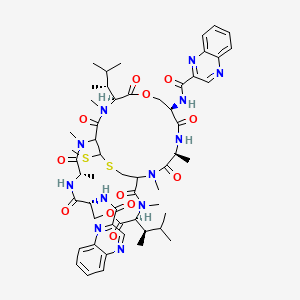

Quinomycin, also known as Echinomycin, is a peptide antibiotic . It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . Quinomycins are cyclic octapeptides that belong to a family of quinoxaline . The class of compounds showed several biological activities, reportedly being antimicrobial, antiviral, insecticidal, and antitumor .

Synthesis Analysis

The biosynthesis of Echinomycin starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis . After QC is biosynthesized, the adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP). The first module, Ecm6 accepts the QC-SFabC as the starter unit .Molecular Structure Analysis

The structures of these compounds were elucidated through MS and NMR spectroscopic analysis . The structure-activity relationship indicated that the sulfoxide group in N-methylcysteine of quinomycins would significantly decrease the antibacterial and cytotoxic activities .Chemical Reactions Analysis

In the course of bioactive screening and UPLC-MS/MS analysis for microbial metabolites, a Streptomyces strain was found to produce structural analogues with strong antimicrobial activities and cytotoxicity against cancer cell lines . Two of these structural analogues were not found through SciFinder molecular search, so a chemical investigation of the actinomycete strain was started .Physical And Chemical Properties Analysis

Quinomycin has a molecular formula of C51H64N12O12S2 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

- Quinomycins are recognized for their tumor-inhibiting potency, attributable to their structural units that intercalate into DNA, thereby inhibiting DNA replication and transcription (Deng et al., 2014).

- They have been used in the production of echinomycin and SW-163D, antitumor antibiotics, with engineered biosynthetic pathways to generate derivatives with enhanced biological activity (Y. Hirose et al., 2011).

- Quinomycin C and triostin antibiotics from the quinoxaline family demonstrate bifunctional intercalating activity with DNA, impacting the DNA structure and affecting the DNA-protein interactions (J. S. Lee & M. Waring, 1978).

- Quinomycin A and its derivatives have shown significant antimalarial activity, exhibiting a much lower IC50 value than the antimalarial drug chloroquine, suggesting their potential as effective antimalarial agents (H. Hayase et al., 2015).

- A new analogue of echinomycin, Quinomycin G, isolated from Streptomyces sp. LS298, demonstrated notable anti-tumor activities, especially against the Jurkat cell line (human T-cell leukemia) (Xin Zhen et al., 2015).

- Echinomycin (quinomycin A) has been studied for targeted delivery into cancer cells using aptamer-functionalized pH-sensitive liposomes, showing enhanced anti-proliferative effects compared to non-functionalized liposomes (Zainab Lafi et al., 2021).

Safety and Hazards

Quinomycin is classified as toxic. It is advised to handle it only if trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

There is significant interest in this group of compounds because they have very potent antibacterial, anticancer, and antiviral activities . The emergence of newer resistant forms of infectious diseases and multi-drug resistant bacteria and tumors has made it essential to develop novel and more effective antibiotics . The immense diversity of marine actinomycetes, along with their underutilization, has attracted great attention from researchers to discover novel antibiotics .

properties

IUPAC Name |

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYOPINACXXCOV-BCAICVSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)[C@H](C)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)[C@H](C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72N12O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinomycin | |

CAS RN |

11113-76-1 |

Source

|

| Record name | Quinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.